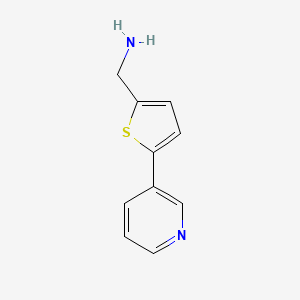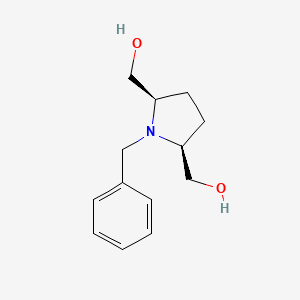
10-Methyl-9-phenylacridinium Perchlorate
Übersicht
Beschreibung
10-Methyl-9-phenylacridinium Perchlorate is a chemical compound with the molecular formula C20H16ClNO4 and a molecular weight of 369.80 . It is typically found in the form of a crystal .
Synthesis Analysis
The synthesis of 10-Methyl-9-phenylacridinium Perchlorate has been mentioned in several studies. For instance, it has been used as a visible-light (450–470 nm) photocatalyst in the regioselective intramolecular C–N cross-coupling for the synthesis of 14 H -quinazolino [3,2- f ]phenanthridin-14-one . Another study mentions its use as a catalyst for the reduction of aromatic ketones .
Molecular Structure Analysis
The molecular structure of 10-Methyl-9-phenylacridinium Perchlorate consists of 20 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 4 oxygen atoms .
Chemical Reactions Analysis
10-Methyl-9-phenylacridinium Perchlorate has been used as a catalyst in various chemical reactions. For example, it has been used as a catalyst for the reduction of aromatic ketones . It has also been used as a visible-light photocatalyst in the synthesis of 14 H -quinazolino [3,2- f ]phenanthridin-14-one .
Physical And Chemical Properties Analysis
10-Methyl-9-phenylacridinium Perchlorate is a solid at 20 degrees Celsius . It has a molecular weight of 369.80 . The compound appears as a light yellow to amber to dark green powder or crystal .
Wissenschaftliche Forschungsanwendungen
Photocatalysis in Organic Synthesis
10-Methyl-9-phenylacridinium Perchlorate is utilized as a photocatalyst in organic synthesis. Its ability to facilitate electron-transfer reactions under visible light illumination makes it a valuable tool for promoting various chemical transformations. This compound has been particularly noted for its role in the reduction of aromatic ketones .
Biotechnology Research
In biotechnology, this compound finds application as a reagent for the selective oxygenation of organic molecules. This process is crucial for the synthesis of complex biomolecules and can be harnessed for the development of new drugs and therapies .
Environmental Science
In environmental science, this compound’s oxidative properties are explored for the degradation of pollutants. It can potentially be used for the treatment of wastewater and the breakdown of toxic substances into less harmful components .
Analytical Chemistry
10-Methyl-9-phenylacridinium Perchlorate serves as a standard in analytical chemistry for calibrating instruments and validating analytical methods due to its consistent quality and defined purity .
Materials Science
This compound is investigated for its potential use in the development of new materials, particularly in the field of photonic and optical materials. Its photoredox properties could lead to advancements in solar energy conversion and storage .
Pharmacology
Pharmacological studies utilize 10-Methyl-9-phenylacridinium Perchlorate for its role as a catalyst in the synthesis of therapeutic agents. Its involvement in catalytic cycles allows for the efficient production of compounds with potential health benefits .
Agricultural Chemistry
Although not directly used in agriculture, the compound’s chemical properties are of interest for the synthesis of agrochemicals. Its role in the synthesis of complex organic molecules could lead to the development of new pesticides and fertilizers .
Chemical Engineering
In chemical engineering, 10-Methyl-9-phenylacridinium Perchlorate is valued for its role in process optimization. Its reactivity and stability under various conditions make it a key component in designing efficient and scalable chemical processes .
Wirkmechanismus
Mode of Action
It has been mentioned as a catalyst for the reduction of aromatic ketones
Biochemical Pathways
Given its role as a catalyst in the reduction of aromatic ketones , it may be involved in metabolic pathways related to these compounds. The downstream effects of these interactions would depend on the specific reactions facilitated by the compound.
Result of Action
Safety and Hazards
10-Methyl-9-phenylacridinium Perchlorate is classified as an oxidizing solid. It may intensify fire and is a skin and eye irritant . Precautionary measures include keeping away from heat and combustible materials, wearing protective gloves and eye protection, and washing skin thoroughly after handling . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Eigenschaften
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCXGCGIKATGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462489 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-9-phenylacridinium Perchlorate | |
CAS RN |
36519-61-6 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methyl-9-phenylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




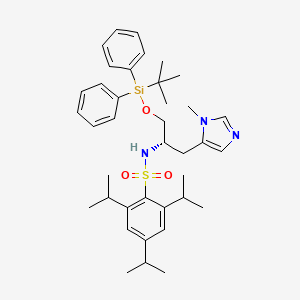
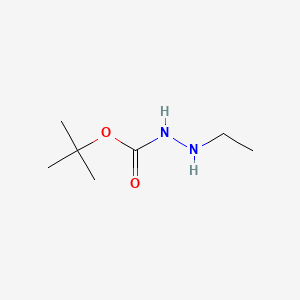

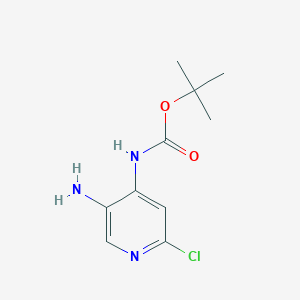


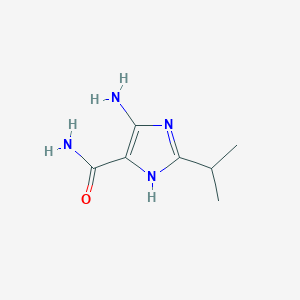
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)

